molecular formula C5H2BrCl2N B186617 3-Bromo-2,4-dichloropyridine CAS No. 144584-32-7

3-Bromo-2,4-dichloropyridine

Cat. No.: B186617
CAS No.: 144584-32-7
M. Wt: 226.88 g/mol
InChI Key: IEFKJYCTYZMBFL-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dichloropyridine is a chemical compound with the molecular formula C5H2BrCl2N . It has a molecular weight of 226.89 and is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

A method for synthesizing 5-Bromo-2,4-dichloropyridine has been reported, where 2-amino-4-thloropyridine is used as a starting raw material . A key intermediate is obtained through the bromination reaction, with a yield greater than 80%. Then, the 5-Bromo-2,4-dichloropyridine is obtained through diazotization and chlorination, with a total yield greater than 50% .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H2BrCl2N/c6-4-3(7)1-2-9-5(4)8/h1-2H . The InChI key is IEFKJYCTYZMBFL-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid substance . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

  • Halogen/Halogen Displacement in Pyridines : 3-Bromo-2,4-dichloropyridine undergoes halogen/halogen exchange, facilitating the substitution of bromine/chlorine and iodine/chlorine in various pyridine derivatives. This process is essential for synthesizing diverse compounds, particularly in organic chemistry (Schlosser & Cottet, 2002).

  • Selective Functionalization of Dichloropyridines : The compound exhibits selective functionalization at various sites, enabling the formation of lithiated intermediates. This property is crucial in the synthesis of complex organic molecules (Marzi, Bigi, & Schlosser, 2001).

  • Synthesis and Magnetic Behavior of Copper(II) Complexes : In coordination chemistry, this compound is used to synthesize copper(II) complexes, which exhibit unique crystal structures and magnetic properties (Dubois, Landee, Rademeyer, & Turnbull, 2019).

  • Synthesis of Novel Pyrazole-5-Carboxylic Acid Amide Compounds : This compound serves as a key intermediate in the synthesis of pyrazole-5-carboxylic acid amide compounds, highlighting its utility in medicinal chemistry (Yang Yun-shang, 2011).

  • Palladium-Mediated Functionalization : It is used in palladium-mediated amination reactions, underscoring its role in selective chemical transformations (Ji, Li, & Bunnelle, 2003).

  • Synthesis of Pyridine-Based Derivatives : The compound is instrumental in the Suzuki cross-coupling reaction, leading to the synthesis of various pyridine derivatives, which are important in pharmaceuticals and materials science (Ahmad et al., 2017).

  • Electrochemical Reduction Studies : It is used in electrochemical studies to understand the reduction behavior of dihalopyridines, contributing to the field of electrochemistry (Mubarak & Peters, 1997).

  • Synthesis of Antitumor Compounds : this compound is used in the synthesis of compounds with potential antitumor activity, highlighting its importance in cancer research (Zhou et al., 2015).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, mist, vapors, or spray, and to avoid getting the compound in eyes, on skin, or on clothing .

Properties

IUPAC Name

3-bromo-2,4-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2N/c6-4-3(7)1-2-9-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFKJYCTYZMBFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576830
Record name 3-Bromo-2,4-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144584-32-7
Record name 3-Bromo-2,4-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2,4-dichloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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